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Introduction
The Methylphenanthrene Index (MPI) is a robust geochemical parameter used to assess the

thermal maturity of petroleum and source rocks. The index is based on the relative abundance

of different methylphenanthrene (MP) isomers, which changes systematically with increasing

thermal stress. As organic matter in source rocks matures, the thermodynamically more stable

β-type isomers (2-MP and 3-MP) are favored over the less stable α-type isomers (1-MP and 9-

MP). This predictable shift provides a valuable tool for determining the stage of oil and gas

generation.

This document provides detailed application notes and experimental protocols for the

determination and application of the Methylphenanthrene Index in petroleum maturity

assessment.

Principle of the Methylphenanthrene Index
The fundamental principle behind the MPI is the isomerization of methylphenanthrenes towards

thermodynamic equilibrium with increasing temperature. In immature sediments, the

distribution of MP isomers is kinetically controlled. With increasing burial depth and

temperature, the less stable 1-methylphenanthrene (1-MP) and 9-methylphenanthrene (9-MP)
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isomers rearrange to the more stable 2-methylphenanthrene (2-MP) and 3-

methylphenanthrene (3-MP) isomers.

Several variations of the MPI have been proposed, with MPI-1 being one of the most widely

used. The calculation for MPI-1 is as follows:

MPI-1 = 1.5 * ( [2-MP] + [3-MP] ) / ( [Phenanthrene] + [1-MP] + [9-MP] )

Where [ ] denotes the concentration of the respective compound.

The MPI-1 values are often correlated with vitrinite reflectance (%Ro), a standard method for

determining the thermal maturity of organic matter in sediments.

Data Presentation: MPI-1 and Vitrinite Reflectance
Correlation
The following table summarizes the relationship between MPI-1 values, calculated vitrinite

reflectance (Rc), and the corresponding petroleum generation zones. This data is compiled

from various geochemical studies and provides a general framework for interpretation.

MPI-1 Value Range
Calculated Vitrinite
Reflectance (%Rc) Range

Petroleum Generation
Zone

< 0.45 < 0.60 Immature

0.45 - 0.60 0.60 - 0.80 Early Oil Window

0.60 - 1.00 0.80 - 1.00 Peak Oil Window

1.00 - 1.50 1.00 - 1.35 Late Oil Window / Condensate

> 1.50 > 1.35 Gas Window (Dry Gas)

Note: The correlation between MPI-1 and %Ro can be influenced by the type of organic matter

(kerogen type) and the geological setting. Therefore, it is recommended to establish a local or

basin-specific correlation where possible.
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The following protocols outline the key steps for determining the Methylphenanthrene Index of

a petroleum or source rock extract sample.

Protocol 1: Extraction of Bitumen from Source Rock
This protocol describes the extraction of soluble organic matter (bitumen) from a source rock

sample.

Materials:

Powdered source rock sample (approximately 100g)

Dichloromethane (DCM)

Soxhlet extraction apparatus

Cellulose extraction thimble

Rotary evaporator

Glass vials

Procedure:

Place the powdered source rock sample into a cellulose extraction thimble.

Place the thimble into the Soxhlet extractor.

Fill a round-bottom flask with dichloromethane to approximately two-thirds of its volume.

Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

Allow the extraction to proceed for 24-48 hours, or until the solvent in the extractor runs

clear.

After extraction, allow the apparatus to cool.

Transfer the DCM extract from the round-bottom flask to a pre-weighed beaker.
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Remove the solvent using a rotary evaporator at a temperature not exceeding 35°C.

Transfer the resulting bitumen extract to a pre-weighed glass vial and record the weight.

Protocol 2: Fractionation of Crude Oil or Bitumen
Extract
This protocol describes the separation of the crude oil or bitumen extract into saturate,

aromatic, and polar fractions using column chromatography.

Materials:

Crude oil or bitumen extract

Silica gel (activated at 120°C for 2 hours)

Alumina (activated at 120°C for 2 hours)

Glass chromatography column

n-hexane

Dichloromethane (DCM)

Methanol

Collection vials

Procedure:

Prepare a chromatography column by packing it with a slurry of activated silica gel in n-

hexane, followed by a layer of activated alumina.

Dissolve a known amount of the crude oil or bitumen extract in a minimal volume of n-

hexane.

Load the sample onto the top of the column.
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Elute the saturate fraction: Pass n-hexane through the column and collect the eluate in a

pre-weighed vial. Continue until the eluate is colorless.

Elute the aromatic fraction: Pass a 1:1 mixture of n-hexane and dichloromethane through the

column and collect the eluate in a separate pre-weighed vial.

Elute the polar fraction: Pass methanol through the column to elute the polar compounds.

This fraction is typically not used for MPI analysis.

Evaporate the solvent from the saturate and aromatic fraction vials using a gentle stream of

nitrogen or a rotary evaporator.

Determine the weight of each fraction. The aromatic fraction is used for the subsequent GC-

MS analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS) Analysis
This protocol outlines the analysis of the aromatic fraction for the quantification of

phenanthrene and methylphenanthrene isomers.

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a split/splitless injector and a fused silica capillary

column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with 5% phenyl-

methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injector Temperature: 290°C.

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp to 300°C at a rate of 3°C/min.

Final hold at 300°C for 20 minutes.
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Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Selected Ions for Monitoring (m/z):

Phenanthrene: 178 (molecular ion)

Methylphenanthrenes (1-MP, 2-MP, 3-MP, 9-MP): 192 (molecular ion)

Procedure:

Dissolve a known amount of the aromatic fraction in a suitable solvent (e.g.,

dichloromethane) to a concentration of approximately 1 mg/mL.

Inject 1 µL of the sample into the GC-MS system.

Acquire the data in SIM mode, monitoring the specified m/z values.

Identify the peaks for phenanthrene, 1-MP, 2-MP, 3-MP, and 9-MP based on their retention

times, which should be confirmed by running a standard mixture of these compounds.

Integrate the peak areas for each of the target compounds.

Calculate the MPI-1 value using the formula provided in the "Principle of the

Methylphenanthrene Index" section.

Visualization of Workflows and Relationships
Experimental Workflow for MPI Determination
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Caption: Experimental workflow for MPI determination.
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Caption: MPI values and petroleum maturity stages.

To cite this document: BenchChem. [Application Notes and Protocols: Using
Methylphenanthrene Index (MPI) for Petroleum Maturity Assessment]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1676456#using-
methylphenanthrene-index-mpi-for-petroleum-maturity-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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